molecular formula C9H11N3O B12959640 3-Methoxy-2-methyl-2H-indazol-5-amine

3-Methoxy-2-methyl-2H-indazol-5-amine

Cat. No.: B12959640
M. Wt: 177.20 g/mol
InChI Key: ZUNCLTLSUJPKOD-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-2H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a bicyclic ring system with a pyrazole ring fused to a benzene ring, and it contains a methoxy group at the 3-position, a methyl group at the 2-position, and an amino group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-2H-indazol-5-amine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-2H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Methoxy-2-methyl-2H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which are involved in cell growth and survival pathways . The compound’s effects are mediated through binding to these enzymes, leading to the inhibition of their activity and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

3-Methoxy-2-methyl-2H-indazol-5-amine can be compared with other indazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-methoxy-2-methylindazol-5-amine

InChI

InChI=1S/C9H11N3O/c1-12-9(13-2)7-5-6(10)3-4-8(7)11-12/h3-5H,10H2,1-2H3

InChI Key

ZUNCLTLSUJPKOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)N)OC

Origin of Product

United States

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